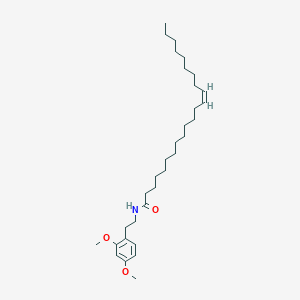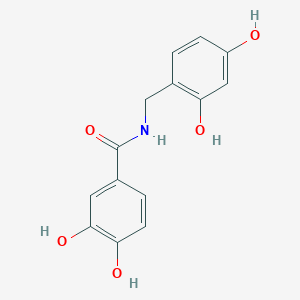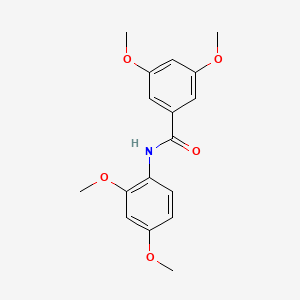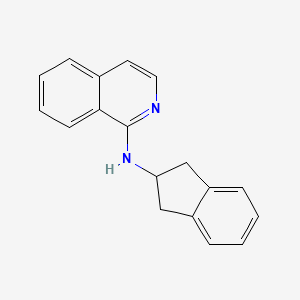
N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine is a complex organic compound that features a unique structure combining an indene moiety with an isoquinoline amine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1H-indene with isoquinoline under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce saturated amines.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indene derivatives: Compounds like 2,3-dihydro-1H-indene share structural similarities.
Isoquinoline derivatives: Compounds such as isoquinoline and its substituted derivatives are structurally related.
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine is unique due to its combined indene and isoquinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine |
InChI |
InChI=1S/C18H16N2/c1-2-7-15-12-16(11-14(15)6-1)20-18-17-8-4-3-5-13(17)9-10-19-18/h1-10,16H,11-12H2,(H,19,20) |
InChI Key |
LJNDWVYBQFLXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


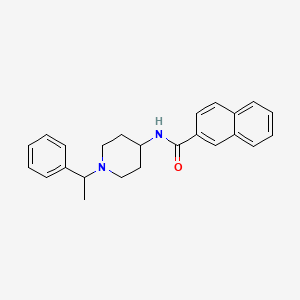




![(11S,14S,17R,20S,23R)-20-Benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide](/img/structure/B10850645.png)
![N-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]ethanamine](/img/structure/B10850657.png)
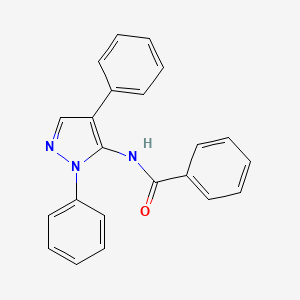
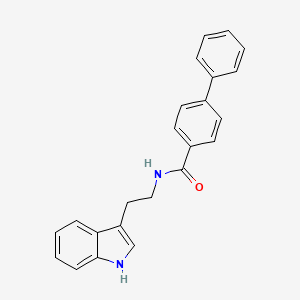

![7-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-1-ium-4-one](/img/structure/B10850682.png)
